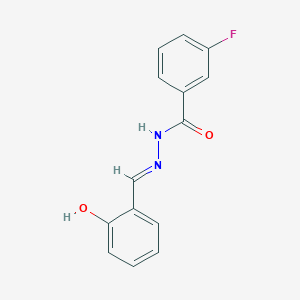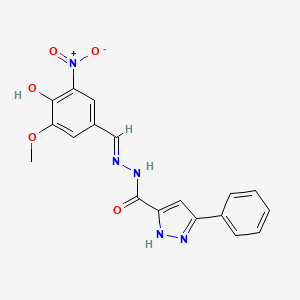![molecular formula C13H20N4OS B6020221 N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6020221.png)
N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of MPA involves its interaction with specific proteins and enzymes in the body. MPA has been shown to bind to the active site of certain enzymes, leading to changes in their activity and function. This can lead to the inhibition of certain cellular processes, such as cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that MPA has a range of biochemical and physiological effects on the body. These include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of specific signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using MPA in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for studying the structure and function of these molecules. However, one of the limitations of using MPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of MPA. One area of research is the development of new anticancer therapies based on the properties of MPA. Another area of research is the development of new tools and techniques for studying the structure and function of proteins and enzymes. Finally, there is a need for further research into the potential toxicity of MPA, in order to fully understand its potential applications and limitations.
合成方法
The synthesis of MPA involves the reaction of 2-(methylthio)-4-pyrimidinylamine with 3-chloropiperidine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification and crystallization.
科学研究应用
MPA has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of MPA is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that MPA has the ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
MPA has also been studied for its potential applications in the field of biochemistry. Studies have shown that MPA can interact with specific proteins and enzymes, leading to changes in their activity and function. This has led to the development of new tools and techniques for studying the structure and function of proteins and enzymes.
属性
IUPAC Name |
N-[[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-10(18)15-8-11-4-3-7-17(9-11)12-5-6-14-13(16-12)19-2/h5-6,11H,3-4,7-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZHGJJTLAYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)

![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)


![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)

![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6020199.png)
![3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B6020202.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6020217.png)
![7-(4-fluorobenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020227.png)